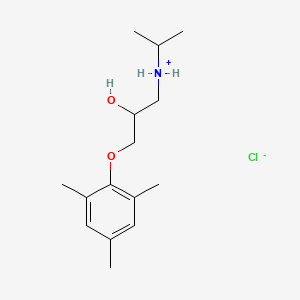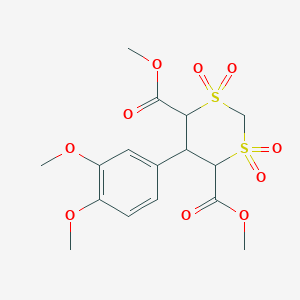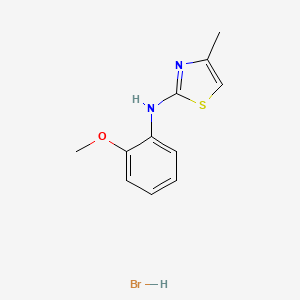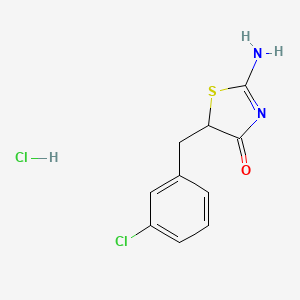
1-(isopropylamino)-3-(mesityloxy)-2-propanol hydrochloride
Descripción general
Descripción
1-(Isopropylamino)-3-(Mesityloxy)-2-Propanol Hydrochloride, also known as IPMPH HCl, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. IPMPH HCl is a β-adrenergic receptor antagonist that is widely used in the study of cardiovascular diseases, cancer, and other medical conditions.
Aplicaciones Científicas De Investigación
1-(isopropylamino)-3-(mesityloxy)-2-propanol hydrochloride HCl has been extensively used in scientific research due to its β-adrenergic receptor antagonist properties. It has been used to study the effects of β-adrenergic receptor activation on cardiovascular diseases such as hypertension, heart failure, and arrhythmias. 1-(isopropylamino)-3-(mesityloxy)-2-propanol hydrochloride HCl has also been used in cancer research to investigate the role of β-adrenergic receptors in cancer progression and metastasis.
Mecanismo De Acción
1-(isopropylamino)-3-(mesityloxy)-2-propanol hydrochloride HCl acts as a competitive antagonist of β-adrenergic receptors. It binds to the β-adrenergic receptors and prevents the binding of catecholamines such as epinephrine and norepinephrine. This results in a decrease in the activation of the β-adrenergic receptors and a subsequent decrease in the intracellular levels of cyclic adenosine monophosphate (cAMP).
Biochemical and Physiological Effects:
The inhibition of β-adrenergic receptors by 1-(isopropylamino)-3-(mesityloxy)-2-propanol hydrochloride HCl has several biochemical and physiological effects. It reduces the heart rate, cardiac output, and blood pressure. It also decreases the contractility of the heart and the release of renin from the kidneys. In cancer cells, 1-(isopropylamino)-3-(mesityloxy)-2-propanol hydrochloride HCl has been shown to inhibit cell proliferation, migration, and invasion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(isopropylamino)-3-(mesityloxy)-2-propanol hydrochloride HCl in lab experiments include its high potency, selectivity, and specificity for β-adrenergic receptors. It also has a long half-life and can be administered orally or intravenously. However, 1-(isopropylamino)-3-(mesityloxy)-2-propanol hydrochloride HCl has some limitations, such as its potential toxicity and the need for careful dosing. It can also have off-target effects on other receptors, such as α-adrenergic receptors.
Direcciones Futuras
The potential applications of 1-(isopropylamino)-3-(mesityloxy)-2-propanol hydrochloride HCl in scientific research are numerous. Future research could investigate its role in the treatment of cardiovascular diseases, cancer, and other medical conditions. It could also be used to study the effects of β-adrenergic receptor activation on the immune system, the nervous system, and other physiological processes. Additionally, the development of new analogs of 1-(isopropylamino)-3-(mesityloxy)-2-propanol hydrochloride HCl could lead to the discovery of more potent and selective β-adrenergic receptor antagonists.
Conclusion:
In summary, 1-(isopropylamino)-3-(mesityloxy)-2-propanol hydrochloride HCl is a β-adrenergic receptor antagonist that has gained significant attention in the scientific community due to its potential applications in research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-(isopropylamino)-3-(mesityloxy)-2-propanol hydrochloride HCl and its analogs could lead to new discoveries in the treatment of various medical conditions.
Propiedades
IUPAC Name |
[2-hydroxy-3-(2,4,6-trimethylphenoxy)propyl]-propan-2-ylazanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-10(2)16-8-14(17)9-18-15-12(4)6-11(3)7-13(15)5;/h6-7,10,14,16-17H,8-9H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODCJWKSEBDLRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(C[NH2+]C(C)C)O)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-phenylpentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane-8,11-dione](/img/structure/B3823463.png)
![11-methoxy-8-phenylpentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecan-8-ol](/img/structure/B3823469.png)
![4-[(2Z)-3-benzyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-2,6-di-tert-butylphenol hydrobromide](/img/structure/B3823497.png)
![N-[(2Z)-4-(4-methoxyphenyl)-3-{6-[(2Z)-4-(4-methoxyphenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]hexyl}-1,3-thiazol-2(3H)-ylidene]aniline dihydrobromide](/img/structure/B3823501.png)

![2-[4-(1-adamantyl)phenoxy]-N,N-diethyl-N-methylethanaminium iodide](/img/structure/B3823510.png)
![methyl 2-{[(1-oxido-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B3823516.png)
![1-[2-(4-fluorophenyl)ethyl]-4-[(1H-imidazol-2-ylmethyl)amino]-2-pyrrolidinone](/img/structure/B3823524.png)
![4-{3-[(1-adamantylcarbonyl)oxy]-2-hydroxypropyl}-4-methylmorpholin-4-ium iodide](/img/structure/B3823531.png)
![N-({[3-(diethylamino)-2-hydroxypropyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B3823534.png)
![N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B3823546.png)
![4,10-dibromotetracyclo[6.3.0.0~2,6~.0~5,9~]undecan-3-one](/img/structure/B3823553.png)
